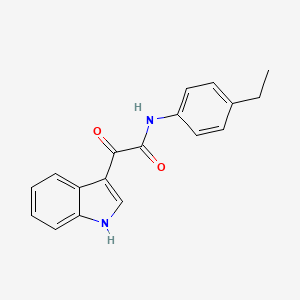

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is also known as H-151, a potent antagonist of the signaling molecule STING in mouse and human cells . It covalently binds to Cys91 of STING, preventing activation via blockade of palmitoylation at Cys91 . It reduces systemic cytokine response in mice treated with the STING agonist 10-carboxymethyl-9-acridanone and showed efficacy in Trex-/- mice .

Molecular Structure Analysis

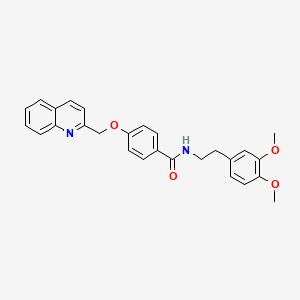

The molecular formula of “this compound” is C17H17N3O . Its molecular weight is approximately 279.34 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in DMSO to >75 mM .科学的研究の応用

Chemoselective Acetylation and Drug Synthesis

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide serves as a pivotal compound in the synthesis of various pharmacologically active agents. For instance, it plays a significant role in the chemoselective acetylation processes to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drug development. This acetylation process, utilizing catalysts like Novozym 435, highlights the compound's applicability in creating drugs through kinetically controlled synthesis, offering insights into optimizing conditions for specific acyl donors and reaction parameters for high efficiency and selectivity (Magadum & Yadav, 2018).

Antiallergic Properties

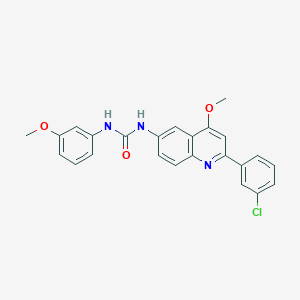

Further research has delved into the antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)acetamides, showcasing the therapeutic capabilities of structurally similar compounds. A specific focus on N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, for example, demonstrates a 406-fold potency over traditional antiallergic drugs like astemizole in certain assays, indicating strong potential for these compounds in treating allergic responses (Menciu et al., 1999).

Radiosynthesis and Safening Agents

The compound's framework is adaptable for the radiosynthesis of herbicides and safeners, exemplified by the creation of highly specific activity compounds like [phenyl-4-3H]acetochlor. Such applications underscore its versatility in studying the metabolism and action modes of herbicidal agents, aiding in the development of more efficient and targeted agricultural chemicals (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized to inhibit glutaminase, a key enzyme in cancer cell metabolism. Derivatives of this compound show promise in this area, offering potential pathways for developing new cancer therapies by targeting metabolic vulnerabilities (Shukla et al., 2012).

Antifungal and Antimicrobial Agents

Its structural analogs have been explored for broad-spectrum antifungal and antimicrobial properties, highlighting the compound's potential as a basis for developing treatments against various pathogenic microorganisms. This includes studies on derivatives effective against Candida species and their application in addressing global health challenges related to fungal infections (Bardiot et al., 2015).

作用機序

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it might interact with various enzymes or receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways, including those involved in inflammation, apoptosis, and cell proliferation .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

Based on its structural similarity to other indole derivatives, it might have anti-inflammatory, anti-apoptotic, or anti-proliferative effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide . .

特性

IUPAC Name |

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGJKVQTGKCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2916318.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2916321.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2916324.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2916326.png)

![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)

![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)